1H-Pyrrolo[3,2-b]pyridine 4-oxide
Overview
Description
“1H-Pyrrolo[3,2-b]pyridine 4-oxide” is a heterocyclic compound . It is a useful organic building block and has been utilized in the synthesis of various pharmaceutical compounds . It has also been used as a starting material in the synthesis of azaserotonin .
Synthesis Analysis
The synthesis of “1H-Pyrrolo[3,2-b]pyridine 4-oxide” and its derivatives has been reported in various studies . For instance, aromatic hydrazone derivatives bearing the “1H-Pyrrolo[3,2-b]pyridine” moiety were designed, synthesized, and evaluated for their IC50 values against four cancer cell lines .
Molecular Structure Analysis
The molecular structure of “1H-Pyrrolo[3,2-b]pyridine 4-oxide” has been analyzed in several studies . The compound has a molecular weight of 134.14 g/mol . Its molecular formula is C7H6N2O .
Chemical Reactions Analysis
The chemical reactions involving “1H-Pyrrolo[3,2-b]pyridine 4-oxide” have been studied . For example, it has been used as a starting material in the synthesis of various derivatives with potential biological activities .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1H-Pyrrolo[3,2-b]pyridine 4-oxide” have been analyzed . The compound has a molecular weight of 134.14 g/mol and a molecular formula of C7H6N2O . It has one hydrogen bond donor count and two hydrogen bond acceptor counts .
Scientific Research Applications
Synthesis Methods
- The compound has been involved in studies focused on the synthesis of its derivatives. For instance, Thibault et al. (2003) detailed the synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine from 1H-pyrrolo[2,3-b]pyridine N-oxide, demonstrating methods like regioselective fluorination (Thibault, L’Heureux, Bhide, & Ruel, 2003).
Applications in Biological Activity
- A series of novel 1H-pyrrolo[3,2-b]pyridines prepared via a copper iodide catalyzed cyclization were studied by Palmer et al. (2008) for their anti-secretory activity, demonstrating the potential biological applications of these compounds (Palmer, Münch, Brehm, Zimmermann, Buhr, Feth, & Simon, 2008).
Chemical Properties and Reactions
- Herbert and Wibberley (1969) explored various routes for preparing 1H-pyrrolo[2,3-b]pyridines and their reactions with electrophiles, providing insight into the chemical behavior of these compounds (Herbert & Wibberley, 1969).
Novel Syntheses and Derivatives
- Aiello et al. (1978) described a new synthesis method starting with the pyrrole ring, showcasing the versatility in synthesizing pyrrolo[3,2-b] pyridine derivatives (Aiello, Dattolo, Cirrincione, Plescia, & Daidone, 1978).
Applications in Material Science
- Zhou et al. (2019) reported the synthesis of nitrogen-embedded small molecules from 1H-pyrrolo[2,3-b]pyridine derivatives and their applications in electrochemical and carrier transport properties (Zhou, Lin, Xiaotong, Li, Zhang, Wang, & Yu, 2019).
Safety And Hazards
Future Directions
The future directions for the research and development of “1H-Pyrrolo[3,2-b]pyridine 4-oxide” and its derivatives have been discussed in several studies . For example, one study suggested that the development of these methods of compound synthesis may provide an important direction for future research .
properties
IUPAC Name |
4-hydroxypyrrolo[3,2-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-9-5-1-2-6-7(9)3-4-8-6/h1-5,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPVDSROZJCYDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C2=CC=NC2=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40680527 | |
Record name | 4H-Pyrrolo[3,2-b]pyridin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40680527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrolo[3,2-b]pyridine 4-oxide | |
CAS RN |
1116136-36-7 | |
Record name | 4H-Pyrrolo[3,2-b]pyridin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40680527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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